[1-(3,4-dichloro-2-diphenylphosphanylnaphthalen-1-yl)naphthalen-2-yl]-diphenylphosphane;(1R,2R)-1,2-diphenylethane-1,2-diamine;ruthenium(2+)
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Overview
Description
Dichloro[(S)-(-)-2,2’-bis(diphenylphosphino)-1,1’-binaphthyl][(1R,2R)-(+)-1,2-diphenylethylenediamine]ruthenium(II), min. 98%, is an organometallic complex that features a ruthenium center coordinated with two chiral ligands. This compound is known for its high catalytic activity and selectivity in various chemical reactions, making it a valuable reagent in both academic and industrial research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dichloro[(S)-(-)-2,2’-bis(diphenylphosphino)-1,1’-binaphthyl][(1R,2R)-(+)-1,2-diphenylethylenediamine]ruthenium(II) typically involves the reaction of ruthenium trichloride with the chiral ligands in the presence of a suitable solvent such as dichloromethane. The reaction is carried out under an inert atmosphere, usually argon, to prevent oxidation. The mixture is stirred at room temperature for several hours, followed by purification through recrystallization or chromatography .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, stringent quality control measures are implemented to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
Dichloro[(S)-(-)-2,2’-bis(diphenylphosphino)-1,1’-binaphthyl][(1R,2R)-(+)-1,2-diphenylethylenediamine]ruthenium(II) undergoes various types of chemical reactions, including:
Oxidation: The compound can participate in oxidation reactions, often facilitated by oxidizing agents such as hydrogen peroxide or molecular oxygen.
Reduction: It can also undergo reduction reactions, typically in the presence of reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, molecular oxygen; conditionsambient temperature, solvent such as dichloromethane.
Reduction: Sodium borohydride, lithium aluminum hydride; conditionslow temperature, inert atmosphere.
Substitution: Various ligands such as phosphines or amines; conditionsroom temperature, inert atmosphere.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized ruthenium species, while reduction reactions can produce reduced ruthenium complexes. Substitution reactions result in new ruthenium complexes with different ligand environments .
Scientific Research Applications
Dichloro[(S)-(-)-2,2’-bis(diphenylphosphino)-1,1’-binaphthyl][(1R,2R)-(+)-1,2-diphenylethylenediamine]ruthenium(II) has a wide range of scientific research applications, including:
Chemistry: It is widely used as a catalyst in asymmetric synthesis, facilitating the formation of chiral products with high enantioselectivity.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the field of cancer treatment, due to its ability to interact with biological molecules.
Mechanism of Action
The mechanism of action of Dichloro[(S)-(-)-2,2’-bis(diphenylphosphino)-1,1’-binaphthyl][(1R,2R)-(+)-1,2-diphenylethylenediamine]ruthenium(II) involves the coordination of the ruthenium center with the chiral ligands, which creates a chiral environment around the metal. This chiral environment is crucial for the compound’s catalytic activity, as it allows for the selective activation of substrates and the formation of chiral products. The molecular targets and pathways involved depend on the specific reaction being catalyzed, but generally, the ruthenium center facilitates the transfer of electrons or atoms between reactants, leading to the desired transformation .
Comparison with Similar Compounds
Similar Compounds
- Dichloro[(1R,2R)-N,N-bis(2-diphenylphosphino)benzyl]cyclohexane-1,2-diamine]ruthenium(II)
- Dichloro[(1R,2R)-N,N-bis(2-diphenylphosphino)benzyl]cyclohexane-1,2-diamine]ruthenium(II)
- Dichloro[(1R,2R)-N,N-bis(2-diphenylphosphino)benzyl]cyclohexane-1,2-diamine]ruthenium(II)
Uniqueness
What sets Dichloro[(S)-(-)-2,2’-bis(diphenylphosphino)-1,1’-binaphthyl][(1R,2R)-(+)-1,2-diphenylethylenediamine]ruthenium(II) apart from similar compounds is its unique combination of chiral ligands, which provides exceptional enantioselectivity in catalytic reactions. This makes it particularly valuable in the synthesis of chiral molecules, where high selectivity is crucial for the production of enantiomerically pure compounds .
Properties
IUPAC Name |
[1-(3,4-dichloro-2-diphenylphosphanylnaphthalen-1-yl)naphthalen-2-yl]-diphenylphosphane;(1R,2R)-1,2-diphenylethane-1,2-diamine;ruthenium(2+) |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C44H30Cl2P2.C14H16N2.Ru/c45-42-38-28-16-15-27-37(38)41(44(43(42)46)48(34-22-9-3-10-23-34)35-24-11-4-12-25-35)40-36-26-14-13-17-31(36)29-30-39(40)47(32-18-5-1-6-19-32)33-20-7-2-8-21-33;15-13(11-7-3-1-4-8-11)14(16)12-9-5-2-6-10-12;/h1-30H;1-10,13-14H,15-16H2;/q;;+2/t;13-,14-;/m.1./s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JQODNJARWUTZTA-LCGSRETQSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C(C2=CC=CC=C2)N)N.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=C(C4=CC=CC=C4C=C3)C5=C(C(=C(C6=CC=CC=C65)Cl)Cl)P(C7=CC=CC=C7)C8=CC=CC=C8.[Ru+2] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)[C@H]([C@@H](C2=CC=CC=C2)N)N.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=C(C4=CC=CC=C4C=C3)C5=C(C(=C(C6=CC=CC=C65)Cl)Cl)P(C7=CC=CC=C7)C8=CC=CC=C8.[Ru+2] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C58H46Cl2N2P2Ru+2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1004.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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